molecular formula C17H20N2O2 B1397287 Ethyl 3-amino-4-[benzyl(methyl)amino]benzoate CAS No. 1219960-75-4

Ethyl 3-amino-4-[benzyl(methyl)amino]benzoate

Cat. No.: B1397287
CAS No.: 1219960-75-4
M. Wt: 284.35 g/mol
InChI Key: LRECRIQMZBNLGK-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-[benzyl(methyl)amino]benzoate is a substituted benzoate ester featuring a tertiary amine group (benzyl(methyl)amino) at the 4-position and a primary amino group at the 3-position of the aromatic ring. Its applications may align with derivatives used in medicinal chemistry, particularly in antitumor or antimicrobial agents, given the role of amino-substituted benzoates in DNA-interactive therapies .

Properties

IUPAC Name

ethyl 3-amino-4-[benzyl(methyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-21-17(20)14-9-10-16(15(18)11-14)19(2)12-13-7-5-4-6-8-13/h4-11H,3,12,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRECRIQMZBNLGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N(C)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-[benzyl(methyl)amino]benzoate typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by reduction to introduce the amino group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-[benzyl(methyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

Ethyl 3-amino-4-[benzyl(methyl)amino]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-[benzyl(methyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their substituents are summarized below:

Compound Name Substituents (Position) Molecular Weight (g/mol) Similarity Index Key Features
Ethyl 3-amino-4-[benzyl(methyl)amino]benzoate -NH₂ (3), -N(CH₃)Bn (4) ~314.4 (estimated) Reference Tertiary amine; lipophilic aromatic core
Ethyl 3-amino-4-(methylamino)benzoate -NH₂ (3), -NHCH₃ (4) ~224.3 0.96 Secondary amine; reduced steric bulk
Ethyl 4-amino-3-methylbenzoate -NH₂ (4), -CH₃ (3) ~179.2 0.80 (estimated) Primary amine; no benzyl group
Ethyl 4-((4-(dimethylamino)benzyl)amino)benzoate -NH(CH₂C₆H₄N(CH₃)₂) (4) ~342.4 0.85 (estimated) Dimethylamino-benzyl group; enhanced electron density
Ethyl 3-amino-4-(p-tolylamino)benzoate -NH₂ (3), -NH(C₆H₄-p-CH₃) (4) ~300.4 0.93 Aryl amino group; increased π-stacking potential

Key Observations :

  • The benzyl(methyl)amino group in the target compound introduces steric hindrance and lipophilicity compared to simpler secondary amines (e.g., Ethyl 3-amino-4-(methylamino)benzoate) .

Physicochemical Properties

  • Solubility: The benzyl(methyl)amino group enhances lipophilicity, reducing water solubility compared to Ethyl 4-aminobenzoate (water-insoluble) . Ethoxylated derivatives (e.g., Ethoxylated ethyl-4-aminobenzoate, MW 1266.6) exhibit high water solubility due to polyethylene glycol chains .
  • Spectral Data: NMR: The benzyl group in the target compound would show aromatic protons at δ 7.2–7.4 ppm (multiplet) and N-CH₃ at δ 2.8–3.0 ppm (singlet), distinct from simpler analogs . FT-IR: Expected N-H stretches (~3350 cm⁻¹) and ester C=O (~1700 cm⁻¹), consistent with Ethyl 4-aminobenzoate .

Biological Activity

Ethyl 3-amino-4-[benzyl(methyl)amino]benzoate, a compound belonging to the class of benzoates, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features several functional groups that contribute to its biological properties:

  • Ethyl ester group : Enhances solubility and bioavailability.
  • Amino group : Plays a crucial role in biological interactions.
  • Benzyl(methyl)amino group : Imparts unique chemical characteristics that may affect its mechanism of action.

The biological activity of this compound is thought to involve several mechanisms:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Activity : Research suggests that this compound may induce apoptosis in cancer cells through various pathways, including inhibition of receptor tyrosine kinases and modulation of signaling pathways associated with cell proliferation and survival .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound demonstrated notable activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results indicate a promising potential for this compound as an antimicrobial agent.

Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in the table below:

Cell LineIC50 (µM)Mechanism of Action
FaDu (hypopharyngeal carcinoma)10Induction of apoptosis
MCF7 (breast cancer)15Inhibition of EGFR signaling
A549 (lung cancer)12Cell cycle arrest

The compound exhibited significant cytotoxicity, particularly in FaDu cells, suggesting its potential as an anticancer therapeutic agent .

Case Studies and Research Findings

  • Study on Anticancer Properties : A recent investigation into piperidine derivatives highlighted the potential anticancer activity of compounds similar to this compound. The study reported enhanced cytotoxicity and apoptosis induction compared to standard chemotherapeutics like bleomycin .
  • Inhibition Studies : Further research indicated that derivatives with similar structural motifs effectively inhibited key receptor tyrosine kinases involved in cancer progression, suggesting a multi-targeted approach for treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-amino-4-[benzyl(methyl)amino]benzoate
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Ethyl 3-amino-4-[benzyl(methyl)amino]benzoate

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